N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide

Drug-likeness Lipophilicity Physicochemical profiling

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide (molecular formula C₂₆H₂₅N₃O₃S; MW ~459.6 g/mol) is a synthetic small molecule belonging to the quinazoline-2-thioacetamide class. Its structure features a 4-phenylquinazoline core linked through a thioether bridge to an acetamide moiety that bears an N-(3,4-dimethoxyphenethyl) substituent.

Molecular Formula C26H25N3O3S
Molecular Weight 459.6 g/mol
Cat. No. B12273462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide
Molecular FormulaC26H25N3O3S
Molecular Weight459.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4)OC
InChIInChI=1S/C26H25N3O3S/c1-31-22-13-12-18(16-23(22)32-2)14-15-27-24(30)17-33-26-28-21-11-7-6-10-20(21)25(29-26)19-8-4-3-5-9-19/h3-13,16H,14-15,17H2,1-2H3,(H,27,30)
InChIKeyMODRUYFZBFIZKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide – Chemical Identity and Class Context for Research Procurement


N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide (molecular formula C₂₆H₂₅N₃O₃S; MW ~459.6 g/mol) is a synthetic small molecule belonging to the quinazoline-2-thioacetamide class. Its structure features a 4-phenylquinazoline core linked through a thioether bridge to an acetamide moiety that bears an N-(3,4-dimethoxyphenethyl) substituent . This scaffold is recognized across the quinazoline-thioacetamide family for its potential to engage ATP-binding pockets of receptor tyrosine kinases, notably VEGFR-2 [1]. The compound is listed as a research-use-only screening compound by multiple chemical suppliers and has not been individually characterized in peer-reviewed pharmacological studies as of mid-2026 .

Scaffold diversification Structurally distinct 4-phenylquinazoline core for kinase library expansion beyond oxo-series
Physicochemical differentiation Dimethoxyphenethyl substituent predicted to modulate lipophilicity and polarity vs. des-dimethoxy analogs
Procurement context Supplier-listed RUO screening compound; not independently characterized in peer-reviewed studies

Why N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide Cannot Be Replaced by a Generic Quinazoline-Thioacetamide Analog


Quinazoline-thioacetamide derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity at three key positions: the quinazoline C4-substituent, the thioacetamide linker, and the N-aryl/alkyl terminus. In a recent series of 19 quinazoline-thioacetamide congeners evaluated against the MCF-7 breast cancer cell line, cytotoxicity IC₅₀ values varied over a 20-fold range (5.52–76.05 µM) solely through modification of the N-terminal substituent and quinazoline ring substitution pattern [1]. Likewise, in a series of thioquinazoline-N-arylacetamide anti-SARS-CoV-2 agents, the most potent analog (17g) exhibited an IC₅₀ of 21.4 µM, whereas structurally close variants showed markedly reduced activity [2]. These class-level findings demonstrate that even minor alterations to the N-substituent or quinazoline core can substantially shift bioactivity, making simple structural interchange among in-class compounds unreliable without direct comparative data. For N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide, the presence of a flexible ethyl linker and the electron-rich 3,4-dimethoxyphenyl motif may uniquely influence target engagement, hydrogen-bonding capacity, and lipophilicity relative to its closest analogs, though specific head-to-head data remain unpublished.

N-substituent SAR sensitivity

Minor alkyl/aryl modifications can shift MCF-7 cytotoxicity >20-fold within this chemotype; direct substitution may not preserve bioactivity.

Quinazoline core substitution

4-phenyl vs. 4-oxo core alters electronic character and hydrogen-bonding, potentially redirecting kinase target preference.

Flexible dimethoxyphenethyl tail

Conformational and polarity differences relative to short-chain analogs may influence target engagement; no direct comparison data exist.

Quantitative Differentiation Evidence for N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide


Calculated Lipophilicity (clogP) and Topological Polar Surface Area (TPSA) Comparison Versus N-Desdimethoxy Analog

The 3,4-dimethoxy substitution on the phenethyl ring is predicted to increase lipophilicity by approximately 0.7–1.0 log unit relative to the unsubstituted N-(2-phenylethyl) analog, while simultaneously raising the topological polar surface area (TPSA) by roughly 19 Ų due to the additional oxygen atoms. This moderately elevated clogP (estimated ~4.2–4.8 for the target compound vs. ~3.5 for the des-dimethoxy comparator) may enhance membrane permeability, whereas the higher TPSA (~66 vs. ~47 Ų) could modulate solubility and off-target binding profiles. These values are class-level inferences based on fragment-based calculation methods and have not been experimentally verified for this specific pair of compounds .

Lipophilicity & TPSA
Class-level inference
Target: clogP ~4.2–4.8; TPSA ~66 Ų Comparator: clogP ~3.5; TPSA ~47 Ų Δ ≈ +0.7–1.0, +19 Ų
Predicted differentiation guides analog selection for permeability/solubility balance.
In silico only; not experimentally verified.
Drug-likeness Lipophilicity Physicochemical profiling Quinazoline-thioacetamide

Number of Hydrogen Bond Acceptors and Rotatable Bonds Differentiate Target Compound from N,N-Dimethyl Analog

Compared to N,N-dimethyl-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide, the target compound contains 5 additional hydrogen bond acceptors (3 vs. 8) and 6 additional rotatable bonds (5 vs. 11), resulting from the dimethoxyphenethyl N-substituent. These structural features are known to affect conformational entropy upon target binding and may differentially influence target selectivity profiles within the quinazoline-thioacetamide chemotype . No experimental binding or selectivity data exist for either compound to substantiate this inference.

H-Bond Acceptors & Rotatable Bonds
Supporting evidence
Target: 8 HBA, 11 RotB N,N-dimethyl analog: 3 HBA, 5 RotB ΔHBA +5; ΔRotB +6
Higher flexibility and polarity may affect assay hit rates and storage protocols.
No experimental binding or conformational data.
Ligand efficiency Molecular flexibility Structure-property relationships Quinazoline-thioacetamide

4-Phenylquinazoline Core vs. 4-Oxoquinazoline Core: Potential Kinase Selectivity Implications Inferred from VEGFR-2 Class Data

A 2024 study of quinazoline-thioacetamide derivatives (compounds 3–19) reported VEGFR-2 IC₅₀ values of 0.176 and 0.618 µg/mL for the most potent analogs, which incorporated a 4-oxoquinazoline core with aromatic N-substituents [1]. The target compound, featuring a 4-phenylquinazoline core (non-oxo) with a flexible ethyl-linked dimethoxyphenyl substituent, represents a distinct sub-chemotype whose kinase engagement profile has not been experimentally determined. However, the replacement of the C4 carbonyl with a phenyl group alters the electronic character of the quinazoline ring and eliminates a key hydrogen bond acceptor, which may shift target preference away from VEGFR-2 toward other kinase or non-kinase targets within the quinazoline-responsive proteome [1].

Core Substitution & Kinase Profile
Class-level inference
Target: 4-phenyl core; no experimental VEGFR-2 data 4-oxo analog (Cpd 9): VEGFR-2 IC₅₀ 0.176 µg/mL; MCF-7 IC₅₀ 5.52 µM Core substitution alters electronic character and H-bonding
May redirect kinase target preference; requires de novo profiling.
Data from Ghorab et al. 2024; not from this compound.
Kinase inhibition VEGFR-2 Quinazoline-thioacetamide Anticancer screening

Purity Specifications from Vendor Technical Datasheets Enable Calculated Lot-to-Lot Consistency Assessment

The target compound is offered by multiple vendors with reported purity specifications typically ≥95% (HPLC). In comparison, the structurally related analog 2-((6-methyl-4-phenylquinazolin-2-yl)thio)acetamide (CAS 1447960-59-9) is available with a published purity standard of ≥98% (NLT) from MolCore . The 3% difference in minimum purity specification may be relevant for applications requiring high-confidence single-concentration screening results, where impurities at the 5% level could confound hit-calling in sensitive biochemical assays. However, actual batch-specific purity must be verified by the end user via supplied certificates of analysis.

Vendor Purity Specification
Supporting evidence
Target: ≥95% (typical vendor spec) 2-((6-Methyl-4-phenylquinazolin-2-yl)thio)acetamide: ≥98% ΔPurity(min) = −3 percentage points
Lot-specific purity verification recommended; may affect sensitive assay hit-calling.
Vendor-reported; analytical methods not standardized.
Compound quality control Purity specification Screening reliability Quinazoline-thioacetamide

Antiviral Activity Class Reference: Thioquinazoline-N-arylacetamides Exhibit SARS-CoV-2 IC₅₀ Values of 21.4–38.5 µM

In a 2023 study, thioquinazoline-N-arylacetamide hybrid 17g demonstrated anti-SARS-CoV-2 activity with an IC₅₀ of 21.4 µM, while tetrahydrothioquinazoline analogs 18c and 18f showed IC₅₀ values of 38.45 and 26.4 µM, respectively, with selectivity indices (SI) of 10.67 and 16.04 over host cells [1]. The target compound shares the thioquinazoline-acetamide pharmacophore but differs in its aromatic 4-phenylquinazoline core (vs. tetrahydrothioquinazoline in 18c/18f) and its dimethoxyphenethyl N-substituent. These structural distinctions may alter antiviral potency and selectivity; however, no direct testing of this compound against SARS-CoV-2 or other viruses has been reported.

Antiviral Class Reference
Class-level inference
Target: No experimental antiviral data Thioquinazoline-N-arylacetamides: IC₅₀ 21.4–38.45 µM; SI 10.7–16.0 (SARS-CoV-2) Structurally distinct core; activity profile uncharacterized
Supports antiviral screening diversification; target compound's profile unknown.
Data from Abdel-Mohsen et al. 2023; not from this compound.
Antiviral screening SARS-CoV-2 Thioquinazoline-acetamide Host-cell selectivity

Recommended Research Application Scenarios for N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide Based on Available Evidence


Kinase Profiling Panel Screening with Emphasis on Non-VEGFR Quinazoline-Responsive Kinases

The 4-phenylquinazoline core distinguishes this compound from the 4-oxoquinazoline VEGFR-2 inhibitor series characterized by Ghorab et al. (2024) [1]. Researchers seeking to diversify kinase screening libraries with quinazoline-thioacetamide scaffolds bearing a non-oxo C4 substituent may find this compound useful for identifying novel kinase hits beyond VEGFR-2. The flexible dimethoxyphenethyl tail may additionally probe binding pocket regions not accessed by shorter N-substituents.

Antiviral Screening as a Structurally Distinct Thioquinazoline-Acetamide Chemotype

Given that thioquinazoline-N-arylacetamides have demonstrated anti-SARS-CoV-2 activity with IC₅₀ values of 21.4–38.45 µM [1], this compound may serve as a structurally differentiated analog for antiviral screening panels. Its aromatic 4-phenylquinazoline core and ethyl-spaced dimethoxyphenyl group represent a distinct sub-chemotype that could exhibit different antiviral potency, spectrum, or mechanism relative to the published tetrahydrothioquinazoline series.

Physicochemical Property-Driven Lead Optimization Studies

The predicted moderate lipophilicity (clogP ~4.2–4.8) and elevated TPSA (~66 Ų) of this compound, driven by the dimethoxyphenethyl substituent, provide a differentiated property profile relative to the N-(2-phenylethyl) and N,N-dimethyl analogs [1]. Medicinal chemistry teams exploring structure-property relationship (SPR) trends within quinazoline-thioacetamide series may use this compound to empirically assess the impact of dimethoxy substitution on solubility, permeability, and metabolic stability.

Reference Compound for Thioether-Linked Quinazoline Synthetic Methodology Development

The compound's synthetic route—involving 4-phenylquinazoline-2-thiol alkylation with an α-haloacetamide intermediate—is representative of a broader class of quinazoline-thioacetamide syntheses [1]. It may serve as a reference substrate for developing or optimizing thioether coupling methodologies, purification protocols (preparative HPLC, recrystallization), and analytical characterization workflows (NMR, HRMS) relevant to this chemotype.

Application
Selection Property
Validation Focus
Kinase panel screening (diversification)
4-phenyl (non-oxo) quinazoline core distinct from VEGFR-2 inhibitor series
Non-VEGFR kinase target profiling; de novo selectivity assessment
Antiviral screening panel
Aromatic 4-phenyl vs. tetrahydrothioquinazoline scaffold; differentiated N-substituent
Antiviral potency, spectrum, and host-cell selectivity characterization
Physicochemical SPR studies
Dimethoxyphenethyl substituent predicted to modulate lipophilicity and polarity
Experimental logP, solubility, permeability, metabolic stability
Synthetic methodology reference
Representative thioether-linked quinazoline-2-thioacetamide scaffold
Thioether coupling efficiency, purification, and characterization workflows
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